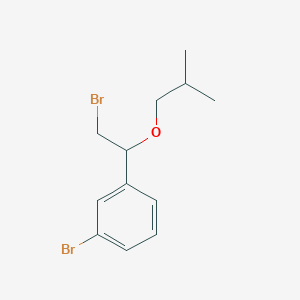

1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene

Description

1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms and an isobutoxyethyl group. Its molecular formula is C₁₂H₁₅Br₂O, and its structure includes:

- Bromine at the 1-position on the benzene ring.

- A 2-bromo-1-isobutoxyethyl chain at the 3-position, combining aliphatic bromination with a branched ether (isobutoxy) group.

This dual bromination (aromatic and aliphatic) and the presence of an electron-donating isobutoxy group confer unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki or Grignard reactions) and as an intermediate in pharmaceutical synthesis .

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1-bromo-3-[2-bromo-1-(2-methylpropoxy)ethyl]benzene |

InChI |

InChI=1S/C12H16Br2O/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

GLAZWRFHMMGEON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(CBr)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and using solvents like dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of brominated phenols.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms can act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This interaction can affect various biochemical pathways and molecular targets, leading to its observed effects in biological systems .

Comparison with Similar Compounds

The compound’s structural uniqueness is best understood through comparisons with analogs differing in substituent type, position, or functional groups. Below is a detailed analysis:

Substituent Variations in Alkoxy Groups

Key Findings :

- Branched vs. Linear Alkoxy : The isobutoxy group in the target compound introduces significant steric hindrance, slowing reactions requiring planar transition states (e.g., SN2) compared to linear analogs .

- Electron Donation : Smaller alkoxy groups (e.g., methoxy) increase electron density on the benzene ring, favoring electrophilic aromatic substitution, while bulkier groups (e.g., isobutoxy) dominate steric effects .

Halogenation Patterns

| Compound Name | Halogenation Pattern | Impact on Properties/Reactivity | Reference |

|---|---|---|---|

| 1-Bromo-4-(3-bromopropyl)benzene | Bromine on aliphatic chain only | Lower aromatic reactivity; aliphatic bromine more susceptible to elimination reactions | |

| 1-Bromo-3-(trifluoromethyl)benzene | Trifluoromethyl group instead of bromoethyl | Strong electron-withdrawing effect deactivates the ring; reduced cross-coupling efficiency | |

| 1-Bromo-3-fluoro-2-isopropylbenzene | Fluorine instead of bromine on ethyl chain | Enhanced polarity and hydrogen-bonding capacity; altered biological activity |

Key Findings :

- Dual Bromination : The target compound’s aromatic and aliphatic bromines enable sequential functionalization (e.g., selective substitution at the aliphatic bromine first) .

- Electron-Withdrawing Groups : Compounds with groups like trifluoromethyl exhibit reduced aromatic reactivity compared to brominated analogs, limiting their utility in electrophilic reactions .

Positional Isomerism

| Compound Name | Substituent Positions | Impact on Properties/Reactivity | Reference |

|---|---|---|---|

| 1-Bromo-4-(2-bromo-1-isobutoxyethyl)benzene | Bromo-isobutoxyethyl group at 4-position | Para-substitution reduces steric clash with aromatic bromine; altered regioselectivity in reactions | |

| 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene | Substituent at 2-position | Ortho-effect increases steric strain; potential for intramolecular interactions |

Key Findings :

- Meta vs. Para Substitution : Meta-substitution in the target compound balances electronic and steric effects, whereas para-substitution may enhance symmetry and crystallinity .

- Ortho-Substitution : Compounds with substituents at the 2-position face steric challenges, reducing yield in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.